N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide;hydrochloride
Description
N-[2-(Diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide hydrochloride is a complex acetamide derivative featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole ring system, a naphthalen-1-yl group, and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility and stability, a common modification in bioactive compounds.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S.ClH/c1-3-28(4-2)12-13-29(25(30)14-19-10-7-9-18-8-5-6-11-20(18)19)26-27-21-15-22-23(32-17-31-22)16-24(21)33-26;/h5-11,15-16H,3-4,12-14,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMHFWOKMOZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Catechol Derivatives
The benzothiazole-dioxolane system is constructed via sequential steps:
- Dioxolane Formation : Reaction of 4,5-dihydroxybenzaldehyde with dichloromethane in basic conditions yields 4,5-methylenedioxybenzaldehyde.
- Thiazole Ring Closure : Treatment with thiourea in ethanol under reflux introduces the thiazole ring, forming 6-amino-dioxolo[4,5-f]benzothiazole.
Table 1: Optimization of Thiazole Cyclization
| Condition | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol, thiourea | H2SO4 | 80 | 62 |
| DMF, ammonium thiocyanate | None | 120 | 45 |
Preparation of Naphthalen-1-ylacetyl Chloride
Friedel-Crafts Acylation
Naphthalene undergoes acetylation using acetyl chloride and AlCl3 in dichloromethane, yielding 1-acetylnaphthalene. Subsequent chlorination with SOCl2 converts the ketone to the acid chloride.
Key Reaction Parameters :
- Molar Ratio (AlCl3:AcCl) : 1.2:1 for minimal dimerization.
- Reaction Time : 4 hours at 40°C for >90% conversion.
Amide Coupling and Side-Chain Functionalization
Schotten-Baumann Reaction
The benzothiazole amine (1.0 eq) reacts with naphthalen-1-ylacetyl chloride (1.2 eq) in dichloromethane/water with NaHCO3. The intermediate amide is isolated in 78% yield.
Diethylaminoethyl Group Introduction
Method A : Alkylation of the secondary amide with 2-chloro-N,N-diethylamine in acetonitrile at 60°C for 12 hours.
Method B : Reductive amination using diethylamine and formaldehyde, followed by sodium cyanoborohydride.
Table 2: Comparison of Alkylation Methods
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Acetonitrile | 60 | 65 | 92 |
| B | MeOH | 25 | 82 | 88 |
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. Precipitation yields the hydrochloride salt with >99% purity after recrystallization from ethanol.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Table 3: Batch Analysis
| Batch | Purity (%) | Impurity Profile |
|---|---|---|
| 1 | 99.2 | <0.1% unreacted amine |
| 2 | 98.7 | 0.3% acetyl chloride residue |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide;hydrochloride exhibit a range of biological activities:
- Antiviral Activity : Certain benzothiazole derivatives have shown antiviral properties. For instance, modifications in the structure can enhance activity against specific viral targets, indicating potential for this compound in antiviral drug development .
- Anticancer Properties : Benzothiazole derivatives have been evaluated for their anticancer activity across various cell lines. Compounds with similar structures have demonstrated inhibitory effects on cancer cell proliferation, suggesting that this compound may possess similar properties .
- Neuroprotective Effects : Some studies have highlighted the potential of benzothiazole derivatives in neuroprotection. They may inhibit interactions that lead to neurodegeneration, particularly in conditions like Alzheimer’s disease .
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
Drug Development
The unique structure of this compound suggests its utility in developing new pharmaceuticals targeting specific diseases such as:
- Cancer : Targeting pathways involved in tumor growth and metastasis.
- Viral Infections : Developing antiviral agents that inhibit viral replication.
Research Applications
This compound can serve as a research tool in several areas:
- Biochemical Studies : Investigating the interaction between small molecules and biological macromolecules.
- Pharmacological Studies : Assessing the efficacy and safety profiles of new drug candidates.
Case Study 1: Antiviral Activity
A study on benzothiazole derivatives showed that modifications to the nitrogen-containing ring could enhance antiviral activity against specific viruses. The findings indicated that compounds with similar structures to this compound could be effective against viral targets .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that certain benzothiazole derivatives inhibited the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer). The structure–activity relationship analysis suggested that modifications could lead to enhanced potency .
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]acetamide Hydrochloride
Key Differences :
- Amino Substituents: The target compound has a diethylaminoethyl group, whereas the analog in features a dimethylaminoethyl group.
- Benzothiazole Ring: The target’s [1,3]dioxolo[4,5-f]benzothiazole ring is replaced by a 6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole in the analog. The dihydrodioxino group introduces partial saturation, reducing aromaticity and possibly affecting electronic properties like π-π stacking interactions .
Spectral Data Comparison :
- IR Spectroscopy : Both compounds show characteristic C=O (1670–1680 cm⁻¹) and N–H (3290–3300 cm⁻¹) stretches. The absence of a nitro group (present in compounds like 6b and 6c) distinguishes them from other acetamide derivatives .
- NMR: The diethylaminoethyl group in the target compound would exhibit distinct proton signals (e.g., δ 1.0–1.5 ppm for CH₃ and δ 2.5–3.5 ppm for N–CH₂) compared to the dimethylamino group (δ 2.2–2.7 ppm) in the analog .
Triazole-Containing Acetamides ()
Compounds such as 6a-m and 7a-m share the acetamide core but incorporate 1,2,3-triazole rings instead of benzothiazole systems. Key distinctions include:
- Functional Groups : The triazole derivatives feature nitro (e.g., 6b, 6c) or chloro (6m) substituents on the phenyl ring, which enhance electrophilicity and may influence bioactivity (e.g., antimicrobial or anticancer properties). The target compound lacks these groups, suggesting divergent applications .
- Synthesis : Triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the target’s benzothiazole core likely requires alternative methods (e.g., cyclocondensation or Suzuki coupling) .
Table 1: Functional Group and Spectral Comparison
Chloroacetamide Herbicides ()
Compounds like alachlor and pretilachlor share the acetamide backbone but are structurally simpler, with chloro and alkyl/aryl substituents. These are used as herbicides, contrasting with the target compound’s complex heterocycles. The chlorine atom in these herbicides enhances electrophilicity, enabling covalent binding to plant acetolactate synthase, a mechanism unlikely in the target compound due to its lack of reactive halogens .
Benzamide Derivatives ()
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives feature a thiazolidinedione moiety, which is absent in the target compound. This group is associated with antidiabetic activity (e.g., PPAR-γ agonism), suggesting divergent therapeutic applications compared to the target’s benzothiazole system .
Research Findings and Implications
- Structural Similarity Metrics: Computational tools like Tanimoto and Dice indexes () could quantify the target’s similarity to known bioactive compounds. For example, its benzothiazole core may align with kinase inhibitors, while the diethylaminoethyl group resembles cationic amphiphilic drugs (CADs) .
- Bioactivity Prediction: The naphthalen-1-yl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration, whereas the hydrochloride salt improves aqueous solubility for intravenous administration .
Biological Activity
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide; hydrochloride is a complex organic compound with significant potential in pharmaceutical applications. The compound's unique structure, which includes a diethylaminoethyl group and a dioxolobenzothiazol moiety, suggests various biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 531.0 g/mol. The presence of multiple functional groups in its structure indicates potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O₄S |
| Molecular Weight | 423.91 g/mol |
| CAS Number | 1052537-76-4 |
| Solubility | Not available |
The biological activity of N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide; hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways, leading to various physiological responses.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide have shown activity against various bacterial strains and fungi. A study indicated that benzothiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and the activation of caspases . The specific compound may exhibit similar properties due to its structural characteristics.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that benzothiazole derivatives can enhance cognitive function and protect neuronal cells from oxidative stress . These effects are likely due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of various benzothiazole derivatives against Schistosoma mansoni, revealing significant schistosomicidal activity at concentrations as low as 10 μg/mL .
- Anticancer Research : Another investigation into related compounds showed that they could significantly reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions:
- Formation of the benzothiazole-dioxolo core via condensation reactions under acidic or basic conditions.
- Introduction of the diethylaminoethyl group via nucleophilic substitution or amidation.
- Acetamide linkage using coupling reagents (e.g., EDC/HCl) in polar aprotic solvents like acetonitrile . Purity is ensured through iterative purification techniques such as column chromatography (silica gel, eluent optimization) and crystallization (methanol/water mixtures). Reaction progress is monitored via TLC or HPLC .
Q. Which analytical methods are essential for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S-O stretches for dioxolo groups) .
- NMR : ¹H and ¹³C NMR confirm substituent integration and spatial arrangement (e.g., naphthalene protons at δ 7.5–8.5 ppm, diethylaminoethyl signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ±2 ppm) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Fluorometric or colorimetric assays targeting metabolic enzymes (e.g., kinases, proteases) .
Advanced Research Questions
Q. How can computational modeling predict biological targets and optimize structure-activity relationships (SAR)?
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., kinase ATP-binding pockets) using the compound’s 3D structure .
- QSAR Models : Regression analysis correlates substituent properties (e.g., logP, Hammett constants) with bioactivity. For instance, electron-withdrawing groups on the naphthalene ring may enhance enzyme inhibition .
- MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) .
Q. How should researchers address contradictory data in biological assays?
- Dose-Response Validation : Repeat assays with expanded concentration ranges (e.g., 0.1–100 µM) to confirm activity thresholds .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .
- Metabolite Analysis : LC-MS/MS identifies degradation products or active metabolites that may skew results .
Q. What strategies improve yield in multi-step syntheses?
- Solvent Optimization : Switch from DCM to DMF for higher solubility of intermediates .
- Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation steps to reduce byproducts .
- Flow Chemistry : Continuous flow reactors enhance reaction control (e.g., temperature gradients, residence time) .
Q. How do structural modifications influence pharmacokinetics?
- LogP Adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP and improve aqueous solubility .
- Metabolic Stability : Replace labile esters with amides to resist hepatic hydrolysis .
- Plasma Protein Binding : Fluorescence displacement assays quantify affinity for albumin, guiding modifications to enhance free drug levels .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
